3-[(5-Cyclopropyltetrazol-2-yl)methyl]-5-propyl-1,2,4-oxadiazole
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Overview
Description
3-[(5-Cyclopropyltetrazol-2-yl)methyl]-5-propyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound consists of a tetrazole ring fused with an oxadiazole ring, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Cyclopropyltetrazol-2-yl)methyl]-5-propyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with sodium azide to form the tetrazole ring, followed by the condensation with a suitable oxadiazole precursor. The reaction conditions often require the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Cyclopropyltetrazol-2-yl)methyl]-5-propyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-[(5-Cyclopropyltetrazol-2-yl)methyl]-5-propyl-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[(5-Cyclopropyltetrazol-2-yl)methyl]-5-propyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The tetrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Propyl-1,2,4-oxadiazole: Lacks the tetrazole ring, resulting in different chemical properties.
Cyclopropyltetrazole: Contains the tetrazole ring but lacks the oxadiazole moiety.
Uniqueness
The combination of the tetrazole and oxadiazole rings in 3-[(5-Cyclopropyltetrazol-2-yl)methyl]-5-propyl-1,2,4-oxadiazole imparts unique chemical and biological properties that are not observed in the individual components. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-[(5-cyclopropyltetrazol-2-yl)methyl]-5-propyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O/c1-2-3-9-11-8(14-17-9)6-16-13-10(12-15-16)7-4-5-7/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSVPJAWOLVARY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NO1)CN2N=C(N=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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